Product packaging for 5-Ethoxyspiro[2.3]hexane-1-carboxylic acid(Cat. No.:CAS No. 1691064-66-0)

5-Ethoxyspiro[2.3]hexane-1-carboxylic acid

Cat. No.: B2923958
CAS No.: 1691064-66-0
M. Wt: 170.208
InChI Key: JXHHGQSEZADPBM-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Chemical Sciences

Spirocyclic systems, characterized by two rings sharing a single common atom, are of considerable interest in medicinal chemistry and materials science. tandfonline.comtandfonline.com Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced interactions with biological targets. tandfonline.com The shift from planar, aromatic structures to more sp³-hybridized, three-dimensional molecules often correlates with improved physicochemical properties and better pharmacokinetic profiles. tandfonline.com

The introduction of spirocyclic motifs into molecular design can lead to several advantages:

Enhanced Solubility and Metabolic Stability: Spirocycles can modulate key drug-like properties, including aqueous solubility and resistance to metabolic degradation. bldpharm.comresearchgate.net

Conformational Rigidity: The rigid nature of spirocyclic systems can lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a specific biological target. tandfonline.comresearchgate.net

Novel Chemical Space: The unique topology of spirocycles allows for the exploration of novel chemical space, providing opportunities for the development of new intellectual property. researchgate.net

Unique Structural Attributes of the Spiro[2.3]hexane Core and its Derivatives

The spiro[2.3]hexane core, consisting of a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring through a single carbon atom, is a strained ring system that has attracted attention in organic synthesis. researchgate.netrsc.org This strain can be harnessed for various chemical transformations. The compact and rigid structure of the spiro[2.3]hexane scaffold provides a fixed orientation for substituents.

Derivatives of the spiro[2.3]hexane core, such as those containing heteroatoms (e.g., oxygen or nitrogen), are of particular interest. For instance, 1-oxaspiro[2.3]hexanes are valuable synthetic intermediates. rsc.org The introduction of functional groups, such as a carboxylic acid, provides a handle for further chemical modifications and for modulating the molecule's properties.

Academic Research Trajectories for 5-Ethoxyspiro[2.3]hexane-1-carboxylic Acid and Related Compounds

Direct academic research on This compound is limited in publicly available literature. However, the research trajectories for closely related spiro[2.3]hexane carboxylic acids and their derivatives provide a strong indication of the potential areas of investigation for this specific compound.

The primary focus of research on related compounds, such as spiro[2.3]hexane-1-carboxylic acid and its aza- and oxa-derivatives, has been in the following areas:

Synthesis of Conformationally Constrained Amino Acid Analogs: Researchers have synthesized derivatives of 5-azaspiro[2.3]hexane as conformationally "frozen" analogues of L-glutamic acid. beilstein-journals.org This work is aimed at developing potent and selective ligands for glutamate (B1630785) receptors, which are important targets in the central nervous system. beilstein-journals.org The rigid spiro[2.3]hexane framework is used to limit the rotational freedom of the molecule. beilstein-journals.org

Development of Novel Synthetic Methodologies: The unique and strained nature of the spiro[2.3]hexane system has prompted the development of new synthetic routes. researchgate.net These methods often involve cyclopropanation reactions and aim to provide efficient access to these complex scaffolds. beilstein-journals.orgresearchgate.net

Exploration as Building Blocks in Medicinal Chemistry: Spiro[2.3]hexane derivatives are being explored as novel building blocks for the synthesis of more complex molecules with potential therapeutic applications. Their rigid three-dimensional structures are seen as advantageous in designing molecules that can interact specifically with biological targets. rsc.org

Given these trajectories, it is plausible that academic research on This compound would likely focus on its potential as a novel building block in medicinal chemistry. The ethoxy group could serve to modulate lipophilicity and other physicochemical properties, while the carboxylic acid provides a point of attachment for creating larger, more complex molecules. Further research would be needed to synthesize this compound and evaluate its biological activity and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O3 B2923958 5-Ethoxyspiro[2.3]hexane-1-carboxylic acid CAS No. 1691064-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxyspiro[2.3]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-6-3-9(4-6)5-7(9)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHHGQSEZADPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2(C1)CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of Spiro 2.3 Hexane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the cornerstone for the structural analysis of 5-Ethoxyspiro[2.3]hexane-1-carboxylic acid in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

One-Dimensional (¹H, ¹³C) NMR for Chemical Shift and Multiplicity Analysis

One-dimensional NMR provides fundamental information regarding the chemical environment and neighboring nuclei for each unique proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the ethoxy group, the cyclobutane (B1203170) ring, the cyclopropane (B1198618) ring, and the carboxylic acid proton. The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a result of coupling to each other. The protons on the spirocyclic core would exhibit complex splitting patterns due to geminal and vicinal coupling within the strained ring system. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments. Key signals would include the carbonyl carbon of the carboxylic acid, the quaternary spiro carbon, the carbon atom of the cyclobutane ring bearing the ethoxy group, and the distinct signals for the remaining cyclobutane and cyclopropane carbons. The ethoxy group would also show two separate signals for its methyl and methylene carbons.

Hypothetical ¹H and ¹³C NMR Data: The following tables present plausible, representative NMR data for this compound, predicted based on its structure and data from analogous compounds.

Table 1. Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.10br s1H-COOH
4.15m1HH-5
3.50q, J = 7.0 Hz2H-O-CH₂-CH₃
2.50 - 2.20m4HH-4, H-6
2.10m1HH-1
1.40 - 1.25m2HH-2
1.20t, J = 7.0 Hz3H-O-CH₂-CH₃
Table 2. Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
178.5C=O
75.0C-5
64.0-O-CH₂-
35.0C-4, C-6
32.0C-1
28.0C-3 (Spiro)
18.0C-2
15.5-CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To confirm the atomic connectivity and elucidate the stereochemistry, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the ethoxy group's methylene and methyl protons. It would also map out the connectivity of protons on the cyclobutane ring (H-4, H-5, H-6) and the cyclopropane ring (H-1, H-2), confirming the adjacencies within the spirocyclic framework.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems. Key expected correlations would include the proton at H-1 to the carbonyl carbon (C=O), and the protons at H-2 and H-4 to the spiro carbon (C-3). The methylene protons of the ethoxy group would show a correlation to the C-5 carbon, confirming the position of the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are used to determine spatial proximity between protons, which is vital for stereochemical assignments. For instance, NOESY could reveal through-space interactions between protons on the cyclopropane ring and those on the cyclobutane ring that are on the same face of the molecule, helping to define the relative stereochemistry.

X-ray Diffraction Crystallography for Solid-State Structural Confirmation

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. A single-crystal X-ray diffraction analysis of a suitable crystal of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This technique would definitively confirm the spirocyclic nature of the molecule and the connectivity of all atoms. Furthermore, the crystal structure would reveal the packing of molecules in the crystal lattice, showing intermolecular interactions such as hydrogen bonding involving the carboxylic acid groups.

Hypothetical Crystallographic Data Summary:

Table 3. Representative Parameters from a Hypothetical X-ray Analysis
ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
C=O Bond Length~1.20 Å
C-O (acid) Bond Length~1.32 Å
C-C (cyclopropane) Bond Length~1.51 Å
C-C (cyclobutane) Bond Length~1.55 Å
Intermolecular InteractionsHydrogen bonding between carboxylic acid dimers

Complementary Analytical Techniques (e.g., IR Spectroscopy, Mass Spectrometry)

In addition to NMR and X-ray crystallography, other analytical methods provide valuable complementary data.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid (typically ~3300-2500 cm⁻¹). A sharp, strong peak for the carbonyl (C=O) stretch would be expected around 1710 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid would appear in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Using a technique like electrospray ionization (ESI), the molecular ion peak ([M-H]⁻ or [M+H]⁺) would confirm the molecular formula. For this compound (C₉H₁₄O₃), the expected exact mass is 170.0943 g/mol . uni.lu High-resolution mass spectrometry (HRMS) would confirm this elemental composition with high accuracy. The fragmentation pattern could involve the loss of the ethoxy group, water, or carbon dioxide, providing further structural clues.

Computational and Theoretical Investigations of Spiro 2.3 Hexane Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the behavior of molecules at the electronic level. For spiro[2.3]hexane derivatives, these methods elucidate the effects of high ring strain on stability, geometry, and chemical reactivity.

Density Functional Theory (DFT) and ab initio methods are powerful tools for calculating the electronic structure of molecules. The B3LYP hybrid functional is frequently employed for its balance of accuracy and computational efficiency in studying organic systems, including spirocyclic compounds. researchgate.netresearchgate.netnih.govnih.gov These calculations can determine optimized geometries, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.

For a substituted spiro[2.3]hexane, DFT calculations can predict how functional groups, like the ethoxy and carboxylic acid moieties in 5-Ethoxyspiro[2.3]hexane-1-carboxylic acid, influence the electronic properties of the strained bicyclic core. These methods have been successfully used to predict geometries that show good agreement with experimental data from X-ray crystallography for related spiro compounds. researchgate.net

Table 1: Representative Electronic Properties of a Spiro[2.3]hexane Scaffold Calculated via DFT Note: This table presents typical data obtained from DFT calculations for illustrative purposes.

PropertyCalculated Value (B3LYP/6-31G*)Significance
Total Energy-233.5 HartreesIndicates the overall stability of the molecule.
HOMO Energy-7.2 eVRelates to the molecule's ability to donate electrons.
LUMO Energy+1.5 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap8.7 eVCorrelates with chemical reactivity and stability.
Dipole Moment2.1 DebyeMeasures the polarity of the molecule.

The defining feature of the spiro[2.3]hexane system is its significant ring strain, arising from the deviation of bond angles in the cyclopropane (B1198618) (approx. 60°) and cyclobutane (B1203170) (approx. 88°) rings from the ideal sp³ carbon angle of 109.5°. wikipedia.orgencyclopedia.pub Computational methods are used to quantify this strain energy, which is the excess energy a molecule possesses compared to a strain-free reference compound. mdpi.com

The strain energy of spiro[2.3]hexane is calculated to be approximately 54.9 kcal/mol, which is very close to the sum of the strain energies of its constituent cyclopropane (27.5 kcal/mol) and cyclobutane (26.3 kcal/mol) rings. wikipedia.orgmdpi.com This high strain energy dictates the molecule's geometry and reactivity, making it prone to ring-opening reactions. nih.gov Calculations can precisely predict bond lengths and angles, revealing the extent of geometric distortion caused by the strain.

Table 2: Comparison of Strain Energies in Small Cycloalkanes

CompoundNumber of CarbonsStrain Energy (kcal/mol)
Cyclopropane327.5 wikipedia.org
Cyclobutane426.3 wikipedia.org
Spiro[2.3]hexane654.9 mdpi.com
Cyclohexane (B81311)6~0 encyclopedia.pub

DFT-based reactivity descriptors are crucial for rationalizing and predicting the chemical behavior of molecules. rsc.orgfigshare.com By analyzing quantities derived from the electronic structure, such as global hardness, electronegativity, and local Fukui functions, chemists can predict the most likely sites for nucleophilic or electrophilic attack.

For a molecule like this compound, these descriptors can identify which atoms are most susceptible to reaction. For instance, the analysis could predict whether a reaction is more likely to occur at the strained spirocyclic core or at the functional groups. DFT calculations are also employed to map out entire reaction pathways, calculating the energies of transition states and intermediates to determine the kinetic favorability of a proposed mechanism. researchgate.net This is essential for understanding reactions that form or consume the spiro[2.3]hexane ring. researchgate.net

Table 3: Common DFT-Based Reactivity Descriptors

DescriptorDefinitionChemical Interpretation
Electronegativity (χ)- (EHOMO + ELUMO) / 2The tendency of a molecule to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution; related to stability.
Fukui Function (f(r))Derivative of electron density with respect to the number of electrons.Identifies the most reactive sites in a molecule for radical, nucleophilic, or electrophilic attack. rsc.org
Local Softness (s(r))Product of the Fukui function and global softness.Measures the reactivity of a specific atomic site.

Conformational Analysis and Molecular Dynamics Simulations

While the spiro[2.3]hexane core is rigid, substituents on the rings can possess conformational flexibility. Conformational analysis is used to identify the most stable spatial arrangements (conformers) of a molecule and the energy barriers between them. For derivatives like 5-azaspiro[2.3]hexanes, theoretical calculations have been used to assess the relative stability of different diastereoisomers. beilstein-journals.org

Molecular dynamics (MD) simulations complement these static calculations by modeling the movement of atoms over time. nih.gov An MD simulation can reveal the dynamic behavior of the spiro[2.3]hexane derivative, including the flexibility of its substituents and its interactions with solvent molecules. This provides a more realistic picture of the molecule's behavior in a biological or chemical system.

Exit Vector Plot (EVP) Analysis for Scaffold Comparison and Bioisosteric Design

The spiro[2.3]hexane scaffold is valued in drug design for its ability to position substituents in well-defined three-dimensional space. rsc.org Exit Vector Plot (EVP) analysis is a computational tool used to quantify and visualize the spatial relationship between two functional groups attached to a rigid scaffold. researchgate.netrsc.org

EVP analysis defines the positions of substituents with "exit vectors" originating from the scaffold. researchgate.net Geometric parameters, including the distance (r) and various angles (θ, φ) between these vectors, are calculated and plotted. researchgate.net These plots allow for a direct comparison of different scaffolds, helping medicinal chemists identify suitable bioisosteric replacements. For example, EVP analysis has been used to compare 1,5-disubstituted spiro[2.3]hexane derivatives with other common scaffolds like piperidine (B6355638) and cyclohexane, validating their potential as bioisosteres. researchgate.net

Mechanistic Studies of Spiro[2.3]hexane Forming Reactions

Understanding the mechanisms by which spiro[2.3]hexane rings are formed is critical for developing efficient and stereoselective synthetic routes. Computational studies are frequently used to support and explain experimental findings.

For instance, DFT calculations have been used to investigate the energy profiles of organocatalytic reactions that construct the spiro[2.3]hexane skeleton from methylenecyclopropanes. researchgate.net These studies can elucidate the structure of key intermediates and transition states, explaining the observed yield and stereoselectivity. Other synthetic strategies, such as those involving aluminum carbenoids or photochemical approaches, also benefit from mechanistic investigation through computational modeling, providing a plausible mechanism for the observed transformations. researchgate.netresearchgate.net

Applications in Medicinal Chemistry and Bioorganic Research

Design and Synthesis of Conformationally Restricted Bioisosteres

The rigid geometry of the spiro[2.3]hexane system allows it to serve as a bioisostere for commonly used saturated rings, providing a novel way to explore chemical space and refine the properties of bioactive molecules.

Spiro[2.3]hexane Scaffolds as Piperidine (B6355638) and Cyclohexane (B81311) Analogues

In medicinal chemistry, piperidine and cyclohexane rings are ubiquitous. However, their conformational flexibility can be a drawback. Spirocyclic scaffolds, such as 4-azaspiro[2.3]hexane, have been developed as rigid, non-classical isosteres for these rings. researchgate.netacs.org Exit vector plot analysis confirms that the 1,4-disubstituted 4-azaspiro[2.3]hexane scaffold is structurally analogous to trans-1,4-disubstituted cyclohexanes and 1,4-disubstituted piperidines. acs.org The introduction of such rigid spirocyclic fragments can profoundly impact molecular properties relevant to drug discovery. acs.org Piperidine analogues, in particular, are sought after as they can advantageously modify key pharmacokinetic properties like metabolic stability and lipophilicity when incorporated into molecular scaffolds. enamine.net The synthesis of monoprotected diamines derived from 1,5-disubstituted spiro[2.3]hexane has produced building blocks that are promising isosteres for piperidine and cycloalkanes, showing potential utility in drug design. researchgate.net

Peptidomimetics and Unnatural Amino Acid Derivatives

The incorporation of unnatural amino acids is a key strategy for creating peptidomimetics with enhanced stability and novel functions. nih.gov The spiro[2.3]hexane scaffold has been successfully used to create new, conformationally rigid amino acids. researchgate.netresearchgate.net For example, researchers have synthesized spiro[2.3]hexane amino acids that act as constrained analogs of the neurotransmitter γ-aminobutyric acid (GABA), which are promising for modulating GABAergic systems in the central nervous system. researchgate.net

Efficient synthetic routes to spiro[2.3]hexane-derived α-amino acids have been developed using methods such as the Curtius rearrangement of monoesters or the Bucherer-Bergs hydantoin (B18101) synthesis followed by hydrolysis. researchgate.netenamine.net These approaches have enabled the gram-scale production of orthogonally protected diamine building blocks, which are valuable for early-stage drug discovery projects. enamine.net

Modulation of Molecular 3D Chemical Space and Enhanced Drug-like Properties

A major trend in modern drug design is the move away from flat, two-dimensional molecules towards more complex three-dimensional structures. emory.edusciencedaily.com The introduction of spirocyclic scaffolds is a primary strategy for achieving this, as the quaternary spiro-carbon inherently introduces three-dimensionality. bldpharm.com This complexity is often measured by the fraction of sp³ hybridized carbons (Fsp³), where a higher value is correlated with a greater probability of success in clinical development. bldpharm.com

The use of spirocycles can significantly modulate the physicochemical properties of a molecule. bldpharm.com By replacing traditional rings with spiro[2.3]hexane derivatives, chemists can fine-tune properties critical for a successful drug candidate, including:

Potency and Selectivity : The rigid, well-defined geometry can lead to better complementarity with a biological target, enhancing potency and selectivity. bldpharm.com

Solubility : Exchanging common moieties for azaspiro cycles has been shown to lower lipophilicity (logD values), which can improve aqueous solubility. bldpharm.com

Metabolic Stability : The rigid scaffold can block sites of metabolic attack, improving the compound's stability and pharmacokinetic profile. bldpharm.com

Integration into Bioorthogonal Chemical Reactions

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes. Derivatives of the spiro[2.3]hexane scaffold have proven to be exceptionally reactive and useful in this field.

Spiro[2.3]hex-1-ene in Photoclick Chemistry for Rapid Labeling

A strained spirocyclic alkene derivative, spiro[2.3]hex-1-ene (Sph), has been designed for use in accelerated photoclick chemistry (a photo-induced tetrazole-alkene cycloaddition). acs.orgnih.govnih.gov This molecule's high degree of ring strain, combined with reduced steric hindrance, gives it superior reactivity. nih.govsemanticscholar.org It exhibits extremely fast reaction kinetics, affording rapid bioorthogonal protein labeling in less than 10 seconds. acs.orgnih.gov The second-order rate constant (k₂) for its reaction with a water-soluble tetrazole is remarkably high, demonstrating its efficiency as a bioorthogonal reporter. nih.gov

PropertyValueSource
Compound Spiro[2.3]hex-1-ene (Sph) acs.orgnih.gov
Reaction Type Photoclick Chemistry (Tetrazole-Alkene Cycloaddition) acs.orgnih.gov
**Second-Order Rate Constant (k₂) **Up to 34,000 M⁻¹ s⁻¹ acs.orgnih.gov
Labeling Time < 10 seconds acs.orgnih.gov

Genetically Encodable Probes for Site-Specific Protein Modification

A key advantage of the spiro[2.3]hex-1-ene system is that it can be incorporated into proteins as a genetically encodable probe. acs.orgnih.gov A lysine (B10760008) derivative containing the spiro[2.3]hex-1-ene moiety was synthesized and successfully introduced into proteins at specific sites. nih.gov This was achieved using the amber codon suppression technique with a wild-type pyrrolysyl-tRNA synthetase/tRNA(CUA) pair. acs.orgnih.govnih.gov Once incorporated, the spiroalkene serves as a chemical handle for rapid and specific protein modification via the photoclick reaction. nih.gov Furthermore, related hydrophilic scaffolds like azaspiro[2.3]hex-1-ene have been developed, which show even greater water solubility and reactivity, and can also be genetically encoded in both E. coli and mammalian cells. rsc.org

Utility as Chiral Building Blocks in Asymmetric Synthesis

There is no specific information available in the reviewed scientific literature detailing the use of 5-Ethoxyspiro[2.3]hexane-1-carboxylic acid as a chiral building block in asymmetric synthesis.

However, related spiro[2.3]hexane structures have been explored for their potential in synthesis. For example, derivatives of 5-azaspiro[2.3]hexane, an analog where the ethoxy group and a carbon atom are replaced by a nitrogen-containing group, have been synthesized stereocontrolled to act as conformationally "frozen" analogues of L-glutamic acid. These analogues serve as unnatural amino acid derivatives for peptidomimetic synthesis. nih.gov Similarly, novel R- and S-spiro[2.3]hexane nucleosides have been synthesized, demonstrating the utility of the core spiro[2.3]hexane scaffold in creating chiral molecules with potential biological activity. nih.gov The general value of chiral spirocycles as components in chiral ligands for asymmetric synthesis is recognized, but specific examples employing this compound are not documented. researchgate.net

Application in Functional Spirocyclic Polymers

There is no specific information available in the scientific literature regarding the application of this compound in the development of functional spirocyclic polymers.

The use of spiro compounds in polymer chemistry is an area of active research, as the introduction of a spiro center into a polymer backbone can impart unique properties such as increased thermal stability and altered solubility. For instance, monomers like spiro orthoesters and spiro orthocarbonates are known as "expanding monomers" because they can undergo polymerization with near-zero or even a slight expansion in volume, which is useful for applications like dental fillings and high-strength composites. encyclopedia.pub However, these applications involve different classes of spiro compounds, and there is no evidence to suggest that this compound has been utilized as a monomer for such polymers.

Future Directions and Emerging Research Avenues

Exploration of Novel Heteroatom-Containing Spiro[2.3]hexanes

A significant frontier in the study of spiro[2.3]hexanes is the incorporation of heteroatoms (such as oxygen, nitrogen, or sulfur) into the spirocyclic core. This strategic placement of heteroatoms can profoundly influence the molecule's physicochemical properties, including metabolic stability and lipophilicity. rsc.orgresearchgate.net Such modifications are crucial for developing new bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. rsc.orgrsc.org

The introduction of heteroatoms allows for the creation of novel, strained spirocycles that can serve as non-classical, three-dimensional replacements for common aromatic building blocks in drug candidates. rsc.orgresearchgate.net This "escape from flatland" is a key concept in modern medicinal chemistry, aiming to improve drug-likeness and target selectivity. researchgate.net Research in this area has led to the synthesis of several new heteroatom-containing spiro[2.3]hexane and spiro[3.3]heptane motifs, with some showing promise as bioisosteres for structures like piperidine (B6355638). rsc.org

Table 1: Examples of Novel Heteroatom-Containing Spiro[2.3]hexane Scaffolds

Scaffold Name Potential Application/Significance Reference
1-Oxaspiro[2.3]hexane Versatile building block in organic synthesis. rsc.org rsc.org
5-Azaspiro[2.3]hexane Core of conformationally "frozen" analogues of L-glutamic acid. beilstein-journals.org beilstein-journals.org
1,5-Dioxaspiro[2.3]hexane A novel motif with potential as a bioisostere. rsc.orgresearchgate.net rsc.orgresearchgate.net

Advanced Stereochemical Control in Complex Spirocyclic Systems

The spirocyclic nature of compounds like 5-Ethoxyspiro[2.3]hexane-1-carboxylic acid means they are inherently three-dimensional, and controlling this stereochemistry is paramount for their function, especially in biological systems. rsc.orgnumberanalytics.com The precise spatial arrangement of atoms can dictate how a molecule interacts with its biological target. numberanalytics.com Consequently, a major focus of current research is the development of synthetic methods that allow for precise control over the stereochemistry of complex spirocycles. rsc.orgrsc.org

Strategies for achieving this control include asymmetric synthesis using chiral catalysts, chiral resolution techniques to separate stereoisomers, and the use of stereoselective reactions. numberanalytics.com For instance, researchers have developed stereoselective formal [3+2] cycloaddition reactions to construct key spiro-γ-lactam motifs found in natural products. nih.gov Similarly, diastereoselective rhodium-catalyzed cyclopropanation reactions have been employed to introduce the cyclopropyl (B3062369) moiety with controlled stereochemistry in the synthesis of 5-azaspiro[2.3]hexane derivatives. beilstein-journals.org These advanced synthetic methodologies are crucial for producing enantiomerically pure spirocyclic compounds for evaluation in medicinal chemistry and materials science. rsc.org

Computational Design of Next-Generation Spiro[2.3]hexane Derivatives for Specific Applications

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of novel spiro[2.3]hexane derivatives. These methods allow researchers to predict the properties and potential applications of new compounds before they are synthesized, saving time and resources. For example, computational studies have been used to support the development of methylenespiro[2.3]hexane products through nickel-catalyzed cyclopropanations with [1.1.1]propellane. acs.org

Furthermore, computational design is being used to create spiro[2.3]hexane derivatives with tailored properties for specific applications. One exciting example is the design of spiro[2.3]hex-1-ene, a highly strained spirocyclic alkene, for use in superfast photoclick chemistry. acs.org This genetically encodable alkene exhibits rapid reaction kinetics due to its high ring strain and reduced steric hindrance, enabling fast bioorthogonal protein labeling. acs.org Such computational approaches are paving the way for the next generation of spiro[2.3]hexane derivatives with customized functionalities.

Integration of Spiro[2.3]hexane Scaffolds in Advanced Drug Discovery Paradigms

The unique structural features of the spiro[2.3]hexane scaffold make it an attractive building block in modern drug discovery. nih.govresearchgate.net Its inherent three-dimensionality and rigidity can lead to improved physicochemical properties in drug candidates, such as enhanced metabolic stability and aqueous solubility, when compared to more flexible or planar structures. rsc.orgresearchgate.net

Spirocyclic scaffolds are increasingly being utilized to explore new chemical space and to develop novel drug candidates with improved potency and selectivity. nih.govresearchgate.net The rigid framework of spiro[2.3]hexanes allows for a more predictable orientation of substituents, which can lead to better interactions with biological targets. researchgate.net As synthetic methods for accessing diverse spiro building blocks continue to advance, it is likely that spiro[2.3]hexane scaffolds will be more frequently incorporated into drug discovery programs, leading to the development of new therapeutics for a wide range of diseases. nih.gov

Q & A

Q. What synthetic strategies are effective for controlling the stereochemistry of 5-Ethoxyspiro[2.3]hexane-1-carboxylic acid?

The stereocontrolled synthesis of spirocyclic compounds like this compound often relies on chiral auxiliaries or asymmetric catalysis. For example, the use of enantioselective cyclopropanation reactions or ring-closing metathesis can establish the spirocyclic core. In related spirohexane derivatives, stereochemical control was achieved via palladium-catalyzed coupling or enzymatic resolution . Key steps include:

  • Ring strain modulation : Introducing ethoxy groups early in the synthesis to minimize steric hindrance during cyclization.
  • Chiral catalysts : Employing transition-metal complexes (e.g., Rh or Ru) to induce asymmetry in the spiro center.
  • Protecting groups : Temporary protection of the carboxylic acid moiety (e.g., as a methyl ester) to prevent interference during ring formation .

Q. Which analytical techniques are optimal for structural validation and purity assessment of this compound?

A combination of spectroscopic and chromatographic methods is critical:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure, with characteristic shifts for the ethoxy group (δ ~1.3–1.5 ppm for CH₃ and δ ~3.4–4.0 ppm for OCH₂) and carboxylic acid (δ ~12 ppm). NOESY can resolve stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., C₉H₁₄O₃ requires [M+H]⁺ = 171.1016) .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, methanol/water gradients) ensures purity (>98%) and identifies diastereomeric impurities .

Advanced Research Questions

Q. How does the spirocyclic framework influence conformational rigidity compared to acyclic or monocyclic analogs?

The spiro[2.3]hexane system imposes significant conformational restriction, "freezing" the molecule into a specific geometry. This is critical for:

  • Biological activity : Mimicking rigidified transition states in enzyme binding (e.g., as seen in L-glutamic acid analogs ).
  • Computational studies : Molecular dynamics simulations reveal reduced torsional freedom compared to non-spiro analogs, enhancing binding entropy predictions .
  • X-ray crystallography : Structural data for related spiro compounds (e.g., bicyclo[3.1.0]hexane derivatives) show planar carboxylate groups, optimizing hydrogen-bonding interactions with targets .

Q. What are the challenges in functionalizing the spiro[2.3]hexane core for SAR studies?

Functionalization strategies must address:

  • Steric hindrance : The ethoxy and carboxyl groups limit access to reactive sites. Directed ortho-metalation or radical-based methods may circumvent this .
  • Regioselectivity : Selective modification of the spiro carbon versus adjacent positions requires tailored reagents (e.g., Grignard additions to ketone intermediates) .
  • Stability : Spiro rings are prone to ring-opening under acidic/basic conditions. Mild reaction conditions (e.g., aqueous buffers, low temperatures) are essential .

Q. Can computational modeling predict interactions with G protein-coupled receptors (GPCRs)?

Yes. Docking studies using GPCR homology models (e.g., adenosine A₃ receptor) have shown that the spirocyclic scaffold aligns with hydrophobic binding pockets. Key steps:

  • Ligand preparation : Protonation states of the carboxylic acid (deprotonated at physiological pH) are optimized.
  • Molecular dynamics : Simulate binding stability over 100+ ns trajectories. For example, bicyclo[3.1.0]hexane derivatives exhibited prolonged residence times in adenosine receptors .
  • Free energy calculations : MM-GBSA or PMF analyses quantify binding affinities, guiding SAR optimization .

Q. How can contradictory reports on synthetic yields or bioactivity be resolved?

Discrepancies often arise from:

  • Reaction conditions : Trace moisture or oxygen can deactivate catalysts in spirocyclization. Reproducibility requires strict inert-atmosphere protocols .
  • Biological assays : Variations in cell lines (e.g., HEK293 vs. CHO for GPCR studies) or buffer compositions (divalent cations affect receptor binding). Standardized assays (e.g., cAMP accumulation for adenosine receptors) reduce variability .
  • Data normalization : Report yields relative to starting material purity and characterize intermediates rigorously (e.g., via TLC or GC-MS) .

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